molecular formula C23H30N2O2 B240765 N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

货号 B240765
分子量: 366.5 g/mol
InChI 键: ZSMRECJRHHPNCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide, commonly known as BIBP 3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, diabetes, and cardiovascular disorders.

作用机制

BIBP 3226 acts as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a neuropeptide that is widely distributed in the central and peripheral nervous systems. It exerts its effects through several different receptors, including the Y1 receptor. The Y1 receptor is involved in the regulation of food intake, energy metabolism, and cardiovascular function. BIBP 3226 binds to the Y1 receptor and prevents N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide from exerting its effects, leading to a reduction in food intake, weight loss, and cardiovascular benefits.
Biochemical and Physiological Effects
BIBP 3226 has been shown to have several biochemical and physiological effects. In animal studies, BIBP 3226 has been shown to reduce food intake, body weight, and fat mass. It has also been shown to improve glucose tolerance and insulin sensitivity, indicating its potential therapeutic application in diabetes. BIBP 3226 has also been shown to lower blood pressure and improve endothelial function, indicating its potential cardiovascular benefits.

实验室实验的优点和局限性

BIBP 3226 has several advantages for use in lab experiments. It is a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, which allows for specific targeting of this receptor. It also has a high affinity for the receptor, which enhances its potency. However, BIBP 3226 has some limitations for use in lab experiments. It is a relatively complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. It also has low solubility in water, which can limit its use in certain experiments.

未来方向

There are several potential future directions for research on BIBP 3226. One area of interest is the potential therapeutic application of BIBP 3226 in obesity and related metabolic disorders. Further studies are needed to investigate the long-term safety and efficacy of BIBP 3226 in humans. Another area of interest is the potential cardiovascular benefits of BIBP 3226. Future studies are needed to investigate the mechanisms underlying these benefits and to determine the optimal dosing and administration of BIBP 3226. Additionally, there is potential for the development of new and more potent N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor antagonists based on the structure of BIBP 3226.

合成方法

BIBP 3226 is synthesized through a multi-step process involving several chemical reactions. The first step involves the protection of the hydroxyl group of 3-hydroxybenzoic acid using tert-butyldimethylsilyl chloride. The protected compound is then subjected to a Friedel-Crafts acylation reaction with isobutyryl chloride to yield 3-isobutoxybenzoyl chloride. The resulting compound is then reacted with N-benzylpiperidine in the presence of triethylamine to yield BIBP 3226.

科学研究应用

BIBP 3226 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of obesity. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is a potent orexigenic peptide that stimulates food intake and promotes fat storage. BIBP 3226, as a selective antagonist of the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can block the orexigenic effects of N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide and reduce food intake, leading to weight loss.
BIBP 3226 has also been investigated for its potential cardiovascular benefits. N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide is known to have vasoconstrictive effects, which can lead to hypertension and cardiovascular disease. BIBP 3226, by blocking the N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide Y1 receptor, can reduce vasoconstriction and lower blood pressure.

属性

产品名称

N-(1-benzyl-4-piperidinyl)-3-isobutoxybenzamide

分子式

C23H30N2O2

分子量

366.5 g/mol

IUPAC 名称

N-(1-benzylpiperidin-4-yl)-3-(2-methylpropoxy)benzamide

InChI

InChI=1S/C23H30N2O2/c1-18(2)17-27-22-10-6-9-20(15-22)23(26)24-21-11-13-25(14-12-21)16-19-7-4-3-5-8-19/h3-10,15,18,21H,11-14,16-17H2,1-2H3,(H,24,26)

InChI 键

ZSMRECJRHHPNCQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

规范 SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。